2H-Pyran-2-one, 3,6-dihydro-6-pentyl-
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Overview
Description
2H-Pyran-2-one, 3,6-dihydro-6-pentyl-, also known as 6-pentyl-2H-pyran-2-one, is an organic compound with the molecular formula C10H14O2. It is a member of the pyranone family and is characterized by a six-membered ring containing an oxygen atom and a double bond. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- can be achieved through various methods. One common approach involves the cyclization of 5-hexen-2-one in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields the desired pyranone compound .
Another method involves the use of Grignard reagents. For example, the reaction of 5-hexen-2-one with a Grignard reagent, followed by cyclization, can produce 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3,6-dihydro-6-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated pyranone derivatives.
Substitution: Halogenated or alkylated pyranone compounds.
Scientific Research Applications
2H-Pyran-2-one, 3,6-dihydro-6-pentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- involves its interaction with cellular components. In antifungal applications, it is believed to disrupt the cell membrane of fungi, leading to cell lysis and death . The compound may also interfere with fungal enzyme activity, further inhibiting growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Pentyl-α-pyrone: Another member of the pyranone family with similar structural features.
5,6-Dihydro-2H-pyran-2-one: A related compound with a different substitution pattern on the pyranone ring.
Uniqueness
2H-Pyran-2-one, 3,6-dihydro-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and antifungal activity make it particularly valuable in both the flavor and fragrance industry and agricultural applications .
Properties
CAS No. |
83286-43-5 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-pentyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
NFZCUGMCAGQWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CCC(=O)O1 |
Origin of Product |
United States |
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